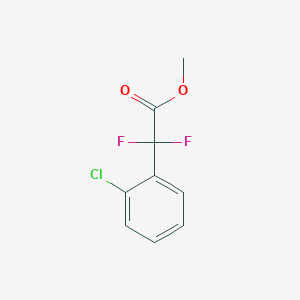

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

Description

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate (CAS 1782332-00-6) is a fluorinated aromatic ester characterized by a 2-chlorophenyl group attached to a difluoroacetate backbone. Its molecular formula is C₉H₇ClF₂O₂, with a molecular weight of 220.60 g/mol . This compound is typically synthesized via difluorination reactions or nucleophilic substitution, as suggested by methodologies in related fluorinated esters . Its structural features—ortho-chlorophenyl substitution and dual fluorine atoms—impart unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQXYMELNVHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2-chlorophenyl)-2,2-difluoroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalystMethyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 2-(2-aminophenyl)-2,2-difluoroacetate.

Hydrolysis: 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

Reduction: 2-(2-chlorophenyl)-2,2-difluoroethanol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate has the molecular formula and features a chlorophenyl group along with two fluorine atoms adjacent to the ester functional group. This unique structure contributes to its chemical reactivity and biological properties. The compound is recognized for its potential as an intermediate in the synthesis of bioactive compounds.

Pharmaceutical Applications

- Intermediate in Drug Synthesis : this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its difluoroacetate moiety is known to enhance the biological activity of compounds, making it valuable in drug development.

- Bioactive Compound Development : The compound's structural features allow it to be modified into various bioactive molecules. Its derivatives are explored for anti-inflammatory and anti-cancer properties.

Agrochemical Applications

-

Pesticide and Herbicide Development : this compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.

- Research Example : Agrochemical studies have focused on synthesizing derivatives of this compound that demonstrate effective herbicidal activity against common weeds while minimizing toxicity to crops .

Environmental Considerations

The environmental impact of using this compound in agrochemical formulations is a concern due to the potential toxicity of fluorinated compounds. Ongoing research aims to develop safer derivatives that retain efficacy while reducing ecological risks.

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its ester and difluoroacetate moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aromatic Substitution

Table 1: Substituent Position and Halogen Effects

Key Observations :

- Substituent Position: The position of the halogen on the phenyl ring (ortho, meta, para) influences steric hindrance and electronic effects.

Ester Group Variations

Table 2: Impact of Ester Alkyl Chain

Key Observations :

Fluorination Patterns

Table 3: Fluorine Substitution Effects

Key Observations :

- Fluorine Count: Difluoro derivatives (e.g., the target compound) exhibit greater metabolic stability and electronegativity compared to monofluoro analogs, making them preferred in drug design for improved pharmacokinetics .

Biological Activity

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a difluoroacetate moiety and a chlorophenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C9H8ClF2O2

- Molecular Weight : 224.61 g/mol

The compound is typically synthesized through various organic reactions involving chlorinated phenols and difluoroacetate intermediates. The synthesis often involves the use of copper catalysts or other reagents to facilitate the formation of the desired ester .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing various biochemical pathways. The presence of the difluoroacetate group may enhance lipophilicity and bioavailability, allowing for better interaction with cellular membranes and targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing significant inhibition rates. For instance:

| Microorganism | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 60 |

| Candida albicans | 50 |

These results suggest that the compound may have potential applications as an antimicrobial agent in clinical settings .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

- Cell Line : MCF-7 (breast cancer)

- IC50 : 20 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that are currently under investigation .

Case Studies

-

Antitumor Efficacy in Animal Models :

A study involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent . -

Toxicological Assessment :

Toxicological studies have indicated that while the compound exhibits biological activity, it also poses certain risks. Acute exposure can lead to skin irritation and respiratory issues; therefore, careful handling and further studies on its safety profile are warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.